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1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole

universal base DNA duplex melting thermodynamic discrimination

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole (CAS 157066-48-3), also known as 3-nitropyrrole 2′-deoxyribonucleoside or designated 'M', is a synthetic, non-hydrogen-bonding universal nucleoside analogue first reported in 1994. Its design principle—maximizing base stacking while minimizing hydrogen-bonding interactions—enables it to pair indiscriminately opposite all four natural DNA bases, making it the foundational reference compound for the universal base concept.

Molecular Formula C9H12N2O5
Molecular Weight 228.2 g/mol
CAS No. 157066-48-3
Cat. No. B117551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole
CAS157066-48-3
Synonyms1,2-DRNP
1-(2'-deoxy-beta-D-ribofuranosyl)-3-nitropyrrole
3-nitropyrrole 2'-deoxyribonucleoside
Molecular FormulaC9H12N2O5
Molecular Weight228.2 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=C2)[N+](=O)[O-])CO)O
InChIInChI=1S/C9H12N2O5/c12-5-8-7(13)3-9(16-8)10-2-1-6(4-10)11(14)15/h1-2,4,7-9,12-13H,3,5H2/t7-,8+,9-/m0/s1
InChIKeyWETFHJRYOTYZFD-YIZRAAEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole (CAS 157066-48-3): What Procurement Specialists and Researchers Need to Know


1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole (CAS 157066-48-3), also known as 3-nitropyrrole 2′-deoxyribonucleoside or designated 'M', is a synthetic, non-hydrogen-bonding universal nucleoside analogue first reported in 1994 [1]. Its design principle—maximizing base stacking while minimizing hydrogen-bonding interactions—enables it to pair indiscriminately opposite all four natural DNA bases, making it the foundational reference compound for the universal base concept [2]. The compound is commercially supplied as both the free nucleoside and the 3′-CE phosphoramidite for automated solid-phase oligonucleotide synthesis [3].

Why 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole Cannot Be Substituted by Other Universal or Degenerate Bases Without Experimental Consequences


Although multiple universal base analogues exist—including 5-nitroindole, deoxyinosine, and acyclic nitroazole derivatives—each exhibits a distinct and quantifiable profile of duplex stability, discrimination breadth, and enzymatic compatibility. 3-Nitropyrrole offers the narrowest spread of thermodynamic discrimination (Tm range of only 5 °C across all four natural bases), a property unmatched by 5-nitroindole (Tm range ~11.5 °C) or deoxyinosine (Tm range ~27 °C) [1]. However, it also imposes greater duplex destabilization than its nitroindole counterparts, with 5-nitroindole consistently yielding higher Tm values [2]. These trade-offs mean that substituting one universal base for another without verifying the specific performance requirements of the intended assay—whether PCR, sequencing, microarray hybridization, or triplex formation—can produce quantitatively different and potentially misleading experimental outcomes [3].

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole: Head-to-Head Quantitative Differentiation Evidence Against Closest Comparators


Narrowest Discrimination Across All Four Natural Bases: Tm Spread of Only 5 °C vs. 5-Nitroindole and Deoxyinosine

In a systematic head-to-head comparison of four nitroazole nucleobase analogues incorporated into the same 12-mer duplex sequence 5′-d(CGCXAATTYGCG)-3′, 3-nitropyrrole (compound 9) demonstrated the narrowest spread in thermal stability when paired opposite each of the four natural bases. The Tm values for 3-nitropyrrole differed by only 5 °C across A, C, G, and T, and the corresponding free energy values (ΔG25°C) ranged from −6.1 to −6.5 kcal/mol—a variation of merely 0.4 kcal/mol. By contrast, 5-nitroindole showed a Tm spread of ~11.5 °C (35.0–46.5 °C, ΔG25°C −7.7 to −8.5 kcal/mol), and deoxyinosine displayed a Tm range of 26.9 °C (35.4 °C with G to 62.3 °C with C) [1]. This makes 3-nitropyrrole the least discriminating universal base among all nitroazole analogues tested, essential for applications requiring truly sequence-independent hybridization with minimal bias.

universal base DNA duplex melting thermodynamic discrimination oligonucleotide design

Duplex Destabilization Magnitude vs. 5-Nitroindole: Quantitative Stability Hierarchy Established by Independent Groups

Multiple independent studies have established a consistent stability hierarchy for universal bases: 5-nitroindole > 4-nitroindole > 6-nitroindole > 3-nitropyrrole [1][2]. In direct comparative melting experiments, 5-nitroindole-containing duplexes consistently melt at significantly higher temperatures than 3-nitropyrrole-containing duplexes. For example, in the Bergstrom 1997 study, 5-nitroindole duplexes exhibited Tm values of 35.0–46.5 °C compared to lower values for 3-nitropyrrole (individual Tm values reported as lower across all four base pairings), and the −ΔG25°C for 5-nitroindole (7.7–8.5 kcal/mol) substantially exceeded that for 3-nitropyrrole (6.1–6.5 kcal/mol) [3]. In PNA-DNA duplexes, 3-nitropyrrole-containing hybrids averaged Tm = 39.6 °C versus 51.1 °C for the fully complementary control [4]. Notably, six insertions of 5-nitroindole into an oligonucleotide were found to produce a duplex more stable than that containing only three insertions of 3-nitropyrrole, based on stacking enthalpy measurements [1].

duplex stability 5-nitroindole comparison universal base ranking oligonucleotide synthesis

Tolerated Consecutive vs. Dispersed Substitution Pattern: Operational Limits for Sequencing and PCR Primer Design

The performance of 3-nitropyrrole in enzymatic reactions depends critically on substitution topology. In dideoxy sequencing, primers with 3-nitropyrrole at up to three contiguous positions adjacent to the 3′-terminus yielded readable sequencing ladders, while a single 3-nitropyrrole at the 3′-terminus itself still supported successful sequencing—unlike terminal mismatches with natural bases [1][2]. However, when 3-nitropyrrole residues are dispersed (rather than contiguous), the introduction of more than one substitution significantly reduced both PCR and sequencing efficiency [3]. In a stringent comparative system, primers containing up to three contiguous 3-nitropyrrole substitutions were tolerated in PCR, whereas up to four contiguous 5-nitroindole substitutions were tolerated, provided the substitutions were not adjacent to the 3′-terminus. For codon-third-position substitutions, only two 3-nitropyrrole substitutions were tolerated for normal amplification, while 5-nitroindole could accommodate four to six substitutions (albeit with reduced yield) [1].

PCR primer design DNA sequencing universal base tolerance degenerate oligonucleotides

SNP Discrimination Enhancement by Artificial Mismatch: Up to 200% Increase in ΔTm vs. Conventional Allele-Specific Hybridization

Incorporation of 3-nitropyrrole as an artificial mismatch into oligonucleotide probes enhances single nucleotide polymorphism (SNP) discrimination. Guo et al. (1997) demonstrated that inserting 3-nitropyrrole as an additional base-analogue mismatch increases the ΔTm between perfectly matched and single-nucleotide-variant DNA targets by as much as 200% compared to conventional hybridization probes that rely solely on the SNP-defining base change [1]. This effect was shown to be strongly dependent on the spacing between the 3-nitropyrrole artificial mismatch and the SNP site. In a clinical validation, Burgner et al. (2004) applied this method to HLA-DRB locus allelic differentiation, demonstrating greatly increased allelic discrimination compared to standard sequence-specific oligonucleotide hybridization (SSOH) [2]. This application exploits 3-nitropyrrole's unique property of being non-hydrogen-bonding and minimally stacking—creating a controlled destabilization that amplifies the thermodynamic penalty of an adjacent true mismatch.

SNP genotyping allele-specific hybridization mismatch discrimination 3-nitropyrrole probe

Non-Discriminating Duplex Behavior vs. Extreme Triplex Destabilization: Context-Dependent Performance Defines Application Boundaries

Amosova et al. (1997) demonstrated that 3-nitropyrrole (M) exhibits fundamentally different behavior in duplex versus triplex contexts. In duplexes, M is non-discriminating and only mildly destabilizing—the variation in duplex stability with M opposite any canonical base is small, and sometimes even less destabilizing than some natural mismatches [1]. However, in triplexes, an M residue centrally located in the third strand reduces triplex stability drastically, even when the target base pair is the favorable A·T or G·C in a homopurine–homopyrimidine segment. This extreme destabilization in the triplex third strand cannot be explained simply by the absence of hydrogen bonding, because when M is instead placed in the duplex target (as M·T) and a natural T is in the third strand, triplex stability is largely unaffected [1]. This finding has direct implications for the design of triplex-forming oligonucleotides (TFOs) for antigene strategies: 3-nitropyrrole is compatible as a duplex component but contraindicated as a third-strand residue.

DNA triplex triple helix antigene strategy duplex vs. triplex stability

Compromised Neighboring Base Selectivity: A Cautionary Distinction from 5-Nitroindole Hybridization Fidelity

Oliver et al. (2001) systematically evaluated the effect of 3-nitropyrrole on the pairing selectivity of immediately adjacent natural nucleosides for every combination of complementary and neighboring bases. In a subset of nearest-neighbor contexts, the discriminatory ability of the neighboring natural nucleoside for its Watson-Crick complement was measurably compromised [1]. This means that while 3-nitropyrrole itself is maximally non-discriminating, its presence can reduce the hybridization specificity of the flanking natural bases—a phenomenon that may confound experiments relying on high sequence fidelity adjacent to the universal base position. This study explicitly cautions that the findings may extend to oligonucleotides containing other universal bases as well [1]. The Glen Research technical report similarly notes that 5-nitroindole, with its intercalative stabilization mechanism, yields more predictable hybridization behavior in multi-substitution contexts [2].

nearest-neighbor effect base pairing fidelity oligonucleotide hybridization universal base caveat

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole: Evidence-Backed Research and Industrial Application Scenarios


Degenerate Primer Design for PCR and Sanger Sequencing Where Maximum Non-Discrimination Is Paramount

When amplifying or sequencing targets with unknown or degenerate codon positions, 3-nitropyrrole offers the narrowest Tm discrimination spread (5 °C) of any commercially available universal base analogue [1]. Primers containing up to three contiguous 3-nitropyrrole substitutions (or 1–2 dispersed substitutions at codon third positions) produce readable sequencing ladders and successful PCR amplification [2][3]. This scenario is optimal when the primary requirement is minimizing sequence bias across all four possible bases at ambiguous positions, and the modest duplex destabilization relative to 5-nitroindole is acceptable for the specific annealing temperature conditions used.

Enhanced SNP Genotyping via Artificial Mismatch Hybridization Probes

For allele-specific oligonucleotide hybridization assays, incorporating 3-nitropyrrole as an additional artificial mismatch increases ΔTm between matched and single-nucleotide-variant targets by up to 200% compared to conventional probe designs [1]. This strategy, validated in HLA-DRB clinical genotyping [2], leverages 3-nitropyrrole's non-hydrogen-bonding character to amplify the thermodynamic penalty of true mismatches, enabling higher-confidence allelic calls. The 3-nitropyrrole CE phosphoramidite is the required synthon for synthesizing such probes via standard automated oligonucleotide synthesis.

DNA Duplex-Based Universal Hybridization Probes and Microarray Spots

3-Nitropyrrole is suitable for duplex-based universal hybridization probes where sequence-independent binding is required (e.g., microarray capture probes for unknown sequences, or hybridization-based detection of diverse targets) [1]. In DNA-DNA duplexes, 3-nitropyrrole-containing sequences show an average Tm of ~39.6 °C across all four natural base pairings, and in PNA-DNA duplexes, the average Tm is 51.1 °C [2]. This application is appropriate when the probe design does not require high absolute duplex stability, and when the probe length can be adjusted to compensate for the known destabilization effect.

Fundamental Studies of Base Stacking, Universal Base Mechanisms, and Nucleic Acid Biophysics

As the prototypical universal base whose mechanism (maximized stacking, minimized hydrogen bonding) is structurally and thermodynamically well-characterized by X-ray crystallography and systematic melting studies [1][2], 3-nitropyrrole remains an essential reference compound for academic and industrial research groups investigating nucleic acid base pairing, stacking interactions, and the design of next-generation universal or degenerate base analogues. Its well-documented limitations (duplex destabilization, neighbor effects, triplex incompatibility [3][4]) also make it a valuable negative control or benchmark in comparative studies of newer analogues.

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